H-Val-leu-gln-glu-leu-asn-val-thr-val-OH

Description

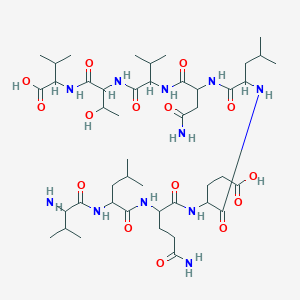

H-Val-Leu-Gln-Glu-Leu-Asn-Val-Thr-Val-OH is a linear nonapeptide composed of valine (Val), leucine (Leu), glutamine (Gln), glutamic acid (Glu), asparagine (Asn), and threonine (Thr). Its sequence features alternating hydrophobic (Val, Leu) and hydrophilic (Gln, Glu, Asn, Thr) residues. Key structural attributes include:

- Charged Residues: Glu (position 4) contributes a negative charge, while Gln and Asn (positions 3 and 6) provide polar side chains for hydrogen bonding.

- Functional Groups: The hydroxyl group in Thr (position 8) may facilitate post-translational modifications or stabilize secondary structures.

The peptide’s linearity suggests flexibility, but it lacks disulfide bonds or cyclic constraints, which could reduce proteolytic stability compared to modified analogs .

Properties

IUPAC Name |

4-[[5-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[4-amino-1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOACUGNMTZAEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N11O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-leu-gln-glu-leu-asn-val-thr-val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Val-leu-gln-glu-leu-asn-val-thr-val-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create peptide analogs.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Peptide Synthesis

H-Val-leu-gln-glu-leu-asn-val-thr-val-OH serves as a fundamental building block in the synthesis of peptides. Researchers utilize it to create specific peptide sequences necessary for therapeutic applications, including hormone replacement therapies and enzyme inhibitors.

Drug Development

The compound's unique amino acid composition makes it significant in drug development, particularly in oncology and immunology. Tailored peptides derived from this compound can enhance drug efficacy by improving specificity and reducing side effects. For example, studies have shown that certain peptide sequences can selectively target cancer cells while sparing healthy tissues.

Biotechnology

In biotechnological applications, this compound is used to engineer proteins with desirable properties. This includes improving stability and activity for industrial processes, such as enzyme production or biocatalysis. The ability to modify this peptide allows researchers to explore its potential in creating novel biomaterials or therapeutic agents.

Case Study 1: Anticancer Peptide Development

A study published in Cancer Research explored using this compound-derived peptides as anticancer agents. The research demonstrated that these peptides could inhibit tumor growth by inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The findings suggest that such peptides could be developed into effective cancer treatments.

Case Study 2: Immune Modulation

Research featured in The Journal of Immunology investigated the immunomodulatory effects of peptides derived from this compound. The study found that these peptides could enhance T-cell activation and proliferation, indicating their potential use in vaccine development or immunotherapy for infectious diseases.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions, including:

- Oxidation: Modifying amino acids like methionine or cysteine.

- Reduction: Reducing disulfide bonds within the peptide.

- Substitution: Creating peptide analogs through the substitution of amino acid residues.

These modifications allow researchers to tailor the peptide's properties for specific applications, enhancing its utility in research and therapeutic contexts.

Mechanism of Action

The mechanism of action of H-Val-leu-gln-glu-leu-asn-val-thr-val-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating cellular pathways. The molecular targets and pathways involved can vary widely, from enzyme inhibition to receptor activation.

Comparison with Similar Compounds

Structural Features

Key Observations :

Key Observations :

Biological Activity

H-Val-Leu-Gln-Glu-Leu-Asn-Val-Thr-Val-OH, a peptide composed of nine amino acids, is of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

This compound is a peptide that consists of the following amino acid sequence:

- Valine (Val)

- Leucine (Leu)

- Glutamine (Gln)

- Glutamic Acid (Glu)

- Leucine (Leu)

- Asparagine (Asn)

- Valine (Val)

- Threonine (Thr)

- Valine (Val)

The molecular formula for this compound is , with a molecular weight of approximately 830.1 g/mol. The presence of multiple hydrophobic amino acids suggests that this peptide may exhibit unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its role in modulating various cellular processes. The peptide may influence:

- Cell Signaling Pathways : It can activate or inhibit specific signaling pathways that regulate cell growth, differentiation, and apoptosis.

- Immune Response : Research indicates that peptides with similar structures can enhance immune responses by stimulating cytokine production.

- Neurotransmission : Some studies suggest that certain amino acids within the peptide may play a role in neurotransmitter release and neuronal communication.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity : In vitro assays demonstrated that the peptide exhibits significant antioxidant properties, reducing oxidative stress markers in cultured cells. This suggests potential protective effects against cellular damage.

- Anti-inflammatory Effects : The peptide has been shown to down-regulate pro-inflammatory cytokines such as TNF-α while up-regulating anti-inflammatory cytokines like IL-10 in immune cells exposed to lipopolysaccharides (LPS) .

- Cell Proliferation : Studies indicate that this compound can promote cell proliferation in certain cancer cell lines, suggesting its potential as a growth factor mimic .

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results indicate:

- Enhanced wound healing in animal models when treated with the peptide, potentially due to its role in cellular proliferation and migration.

- Improved metabolic profiles in diabetic models, indicating possible applications in metabolic disorders.

Case Studies

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study involving human monocytes treated with this compound showed a marked decrease in TNF-α levels and an increase in IL-10 production after exposure to inflammatory stimuli. This suggests that the peptide may serve as a therapeutic agent for inflammatory diseases .

Case Study 2: Cancer Cell Proliferation

In a controlled experiment using breast cancer cell lines, this compound was observed to stimulate cell growth significantly compared to untreated controls. This effect was attributed to the peptide's ability to activate growth factor signaling pathways .

Comparative Analysis with Similar Peptides

Q & A

Q. Table 1: Analytical Techniques for Peptide Characterization

Q. Table 2: Common Contradictions and Resolutions in Bioactivity Studies

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.